2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid
Description
2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid is a fluorinated pyrazole-acetic acid derivative characterized by a fluorine atom at the α-carbon of the acetic acid backbone and a 1-isopropyl-substituted pyrazole ring at the same position. This structural motif combines the metabolic stability conferred by fluorine with the steric bulk of the isopropyl group, making it a candidate for applications in medicinal chemistry and agrochemicals.
Properties
Molecular Formula |
C8H11FN2O2 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
2-fluoro-2-(2-propan-2-ylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C8H11FN2O2/c1-5(2)11-6(3-4-10-11)7(9)8(12)13/h3-5,7H,1-2H3,(H,12,13) |
InChI Key |
KEGVLVMPNJCOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoroacetic acid with 1-(propan-2-yl)-1H-pyrazole under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of advanced fluorination techniques and catalysts to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also interact with various biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Fluorine Position and Electronic Effects
- 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid (C₈H₁₁FN₂O₂, MW 198.19 g/mol, CAS 1823818-15-0): Fluorine is located at the pyrazole’s 5-position instead of the acetic acid’s α-carbon. The ethyl and methyl groups on the pyrazole nitrogen and 3-position, respectively, reduce steric hindrance compared to the isopropyl group in the target compound.
- The smaller methyl group on the nitrogen reduces lipophilicity compared to the isopropyl group .
Alkyl Substituent Modifications
- The pyrazole substitution at the 3-position (vs. 5-position in the target compound) may also alter spatial orientation in molecular recognition .
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid :
A linear propyl chain on the pyrazole nitrogen offers reduced branching compared to isopropyl, which may enhance rotational freedom and alter pharmacokinetic properties .
Functional Group Additions and Modifications
2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid :
The tetrazole ring and methylsulfanylphenyl group introduce sulfur-based electron delocalization, contrasting with the fluorine and pyrazole in the target compound. This structure may exhibit distinct reactivity in metal-catalyzed reactions .2-[5-(Furan-2-yl)-1H-pyrazol-1-yl]-2-(MIDA-boryl)acetic acid :
The MIDA-boryl group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This highlights divergent synthetic applications despite structural similarities in the pyrazole-acetic acid core .
Physicochemical and Structural Properties
Molecular Weight and Lipophilicity
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Estimated) |
|---|---|---|---|---|
| Target Compound | C₉H₁₂FN₂O₂ | 214.21 | 2-F, 1-isopropyl pyrazole | ~1.8 |
| 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid | C₈H₁₁FN₂O₂ | 198.19 | 5-F, 1-ethyl, 3-methyl | ~1.5 |
| 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid | C₇H₇F₃N₂O₂ | 208.14 | 3-CF₃, 1-methyl | ~2.1 |
| 2-[1-(2-Methylpropyl)-1H-pyrazol-3-yl]acetic acid | C₉H₁₄N₂O₂ | 175.58 | 1-isobutyl, 3-pyrazole | ~1.9 |
- The target compound’s isopropyl group increases lipophilicity (logP ~1.8) compared to ethyl/methyl analogs (logP ~1.5) but remains less lipophilic than trifluoromethyl-containing derivatives (logP ~2.1) .
Crystallography and Conformational Analysis
- SHELX software () has been widely used for crystallographic refinement of similar small molecules, suggesting that the target compound’s structure could be resolved using these tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
